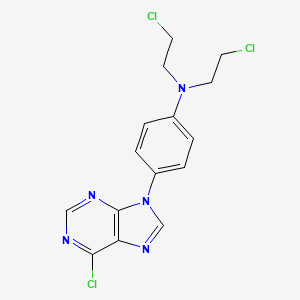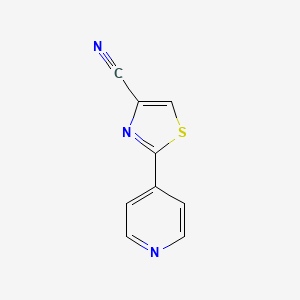
N-(m-Hydroxyphenyl)anthranilic acid
Übersicht
Beschreibung
N-(m-Hydroxyphenyl)anthranilic acid is an organic compound that belongs to the class of aminobenzoic acids. It is characterized by the presence of a hydroxyl group on the meta position of the phenyl ring and an anthranilic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Hydroxyphenyl)anthranilic acid can be achieved through several methods. One common approach involves the reaction of m-hydroxyaniline with phthalic anhydride under acidic conditions to form the desired product. The reaction typically requires a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. The product is purified through recrystallization or chromatography techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(m-Hydroxyphenyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound. These products have significant applications in various fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
N-(m-Hydroxyphenyl)anthranilic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(m-Hydroxyphenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing the conversion of arachidonic acid to prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic Acid: A simpler analog without the hydroxyl group on the phenyl ring.
Salicylic Acid: Contains a hydroxyl group on the ortho position of the phenyl ring.
Benzoic Acid: Lacks the amino group present in anthranilic acid derivatives
Uniqueness
N-(m-Hydroxyphenyl)anthranilic acid is unique due to the presence of both the hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
2-(3-hydroxyanilino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-10-5-3-4-9(8-10)14-12-7-2-1-6-11(12)13(16)17/h1-8,14-15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQULREKUYCCSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175211 | |
| Record name | Anthranilic acid, N-(m-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21003-78-1 | |
| Record name | Anthranilic acid, N-(m-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(m-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


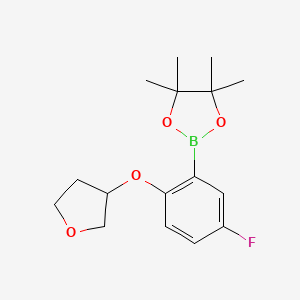
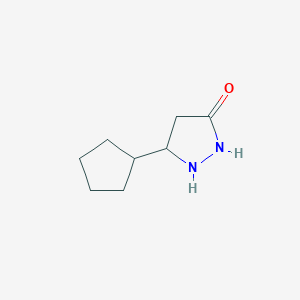
![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)

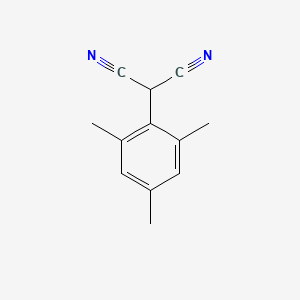

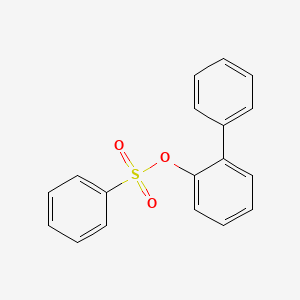


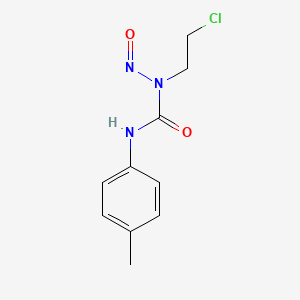
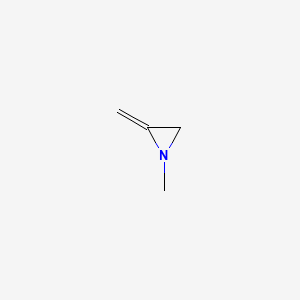
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)
